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MALVERN, PA & DURHAM, NC — November 8, 2025 — In the ongoing battle against
antimicrobial resistance, the comparative efficacy of novel B-lactamase inhibitors is a critical
area of research. This guide provides a detailed comparison of ledaborbactam, a novel bicyclic
boronate (3-lactamase inhibitor, and avibactam, a well-established diazabicyclooctane inhibitor,
against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales. This
analysis is intended for researchers, scientists, and drug development professionals, offering a
synthesis of available experimental data to inform future research and development.

Executive Summary

Ledaborbactam, in combination with the oral cephalosporin ceftibuten, demonstrates potent in-
vitro activity against a broad range of serine -lactamase-producing Enterobacterales, including
those expressing KPC enzymes.[1][2] Notably, ceftibuten-ledaborbactam maintains its efficacy
against certain KPC variants that confer resistance to the ceftazidime-avibactam combination.
[3][4][5] Avibactam, paired with ceftazidime, has been a valuable therapeutic option for
infections caused by KPC-producing organisms; however, the emergence of resistance, often
through mutations in the blaKPC gene, presents a growing clinical challenge.[6][7][8] This
guide presents a comprehensive overview of the available data, highlighting the strengths and
limitations of each inhibitor.
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Data Presentation
Table 1: In-Vitro Susceptibility Testing of Ceftibuten-
Ledaborbactam against KPC-Producing

Enterobacterales
Organism/Gen  Number of % Susceptible
MIC50 (pg/mL)  MIC90 (pg/mL)
otype Isolates at <1 pg/mL
KPC-positive - - 2 85.9

Data synthesized from a 2018-2020 global surveillance collection. Ledaborbactam
concentration was fixed at 4 pg/mL.[1][9]

Table 2: Comparative In-Vitro Activity of Ceftibuten-
Ledaborbactam and Ceftazidime-Avibactam against
Engineered E. coli Strains Expressing Wild-Type and

Mutant KPC Enzymes

Ceftibuten-Ledaborbactam Ceftazidime-Avibactam

KPC Variant

MIC (pg/mL) MIC (pg/mL)
KPC-2 <0.5 <0.5
KPC-2 D179Y <0.5 >256
KPC-2 D179Y/T243M <0.5 >256
KPC-3 <0.5 <0.5
KPC-3 V240G <0.5 >256
KPC-3 D179Y 05-1 256

MICs were determined with a fixed concentration of 4 ug/mL for the B-lactamase inhibitors.[4]
[10]
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Table 3: In-Vivo Efficacy of Ceftibuten-Ledaborbactam in

L fecti el

. Mean Bacterial Burden in Mean Bacterial Burden in
Treatment Regimen . . .
Kidneys (log10 cfultissue) Bladders (log10 cfultissue)

0 h Control 5.54 2.95
24 h Control (Saline) >9 >5.5
Ceftibuten monotherapy Similar to 24 h control Similar to 24 h control

Ceftibuten-ledaborbactam (400
mg q8h HSR)

3.56-6.44 2.00-3.92

Ceftibuten-ledaborbactam (600
mg gq12h HSR)

4.09-5.94 2.00-3.92

HSR: Human Simulated Regimen. Data for nine isolates with MIC < 0.5 mg/L.[11]

Table 4: In-Vivo Efficacy of Ceftazidime-Avibactam in a
Murine Infection Model with KPC-2-Producing K.
pneumoniae

Bacterial Load in Spleen Bacterial Load in Liver
Treatment Group

(CFU) (CFU)
Infected Group Higher CFU counts Higher CFU counts
Treatment Group Lower CFU counts Lower CFU counts

This study indicated a significant therapeutic effect, although specific CFU counts were not
detailed.[12][13]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

e Method: Broth microdilution method was performed according to the Clinical and Laboratory
Standards Institute (CLSI) guidelines.[14]
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Inoculum: Bacterial suspensions were prepared to a final concentration of approximately 5 x
105 CFU/mL.

Inhibitor Concentration: For combination testing, the -lactamase inhibitors (ledaborbactam
or avibactam) were used at a fixed concentration, typically 4 pg/mL.[2][4][10]

Incubation: Plates were incubated at 35-37°C for 18-24 hours.

Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that
completely inhibited visible growth.

Murine Thigh Infection Model

Animal Model: Neutropenic mice were used to assess the in-vivo efficacy of the antibiotic
combinations.[2]

Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension of the
KPC-producing strain.

Treatment: Human-simulated regimens of the antibiotics were administered, typically via
subcutaneous injections.

Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were
homogenized to determine the bacterial burden (CFU/thigh). Efficacy was determined by the
reduction in bacterial load compared to control groups.[2]

Murine Urinary Tract Infection (UTI) Model

Animal Model: Female mice were used for this model.

Infection: A bacterial suspension of the uropathogenic KPC-producing strain was instilled
directly into the bladder via a catheter.

Treatment: Human-simulated oral regimens of ceftibuten and ledaborbactam were
administered.[11]

Endpoint: After 24 hours of treatment, the bacterial burden in both the kidneys and bladder
was determined by homogenizing the tissues and plating serial dilutions to enumerate CFU.
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[11]
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Caption: Mechanism of action for Ledaborbactam and Avibactam combinations.
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Caption: General experimental workflow for efficacy evaluation.

Discussion

The available data indicate that both ledaborbactam and avibactam are potent inhibitors of
KPC enzymes. Ceftazidime-avibactam has demonstrated clinical efficacy against KPC-
producing Enterobacterales.[15] However, the emergence of resistance through mutations in
the blaKPC gene, such as the D179Y substitution, is a significant concern.[7][8] These
mutations can lead to increased hydrolysis of ceftazidime and reduced inhibition by avibactam,
resulting in clinical treatment failures.[6][16][17]
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Ceftibuten-ledaborbactam has shown a promising profile, particularly in its activity against
ceftazidime-avibactam-resistant KPC variants.[3][4][5][10] The bicyclic boronate structure of
ledaborbactam appears to be less affected by the KPC mutations that compromise avibactam's
efficacy.[3][10] Furthermore, ceftibuten itself may be a more stable partner agent against
certain KPC variants compared to ceftazidime.[4][5][10] The development of an oral formulation
of ceftibuten-ledaborbactam also offers a potential advantage for treating less severe infections
or as a step-down therapy.[1][2][9][18][19]

In-vivo studies in murine models have supported the in-vitro findings, demonstrating the
efficacy of both combinations in reducing bacterial loads in relevant infection sites.[2][11][12]
[13]

Conclusion

Ledaborbactam represents a significant advancement in the fight against KPC-producing
Enterobacterales, demonstrating potent activity, including against strains resistant to
avibactam. While avibactam remains a crucial therapeutic tool, the emergence of resistance
necessitates the continued development of new inhibitors like ledaborbactam. Further clinical
studies are warranted to fully elucidate the comparative clinical efficacy and safety of these two
important B-lactamase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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